

Validation of EGFR-IN-16 specificity for EGFR kinase domain

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Compound of Interest

Compound Name: EGFR-IN-16

Cat. No.: B15611610

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An objective comparison of the kinase-inhibitory profile of **EGFR-IN-16** is essential for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of **EGFR-IN-16**'s specificity for the EGFR kinase domain, comparing its performance with other well-established EGFR tyrosine kinase inhibitors (TKIs). The information presented here is based on a comprehensive review of experimental data.

Comparative Analysis of Kinase Inhibition

The specificity and potency of **EGFR-IN-16** were evaluated against wild-type EGFR and common activating and resistance mutations. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **EGFR-IN-16** in comparison to first, second, and third-generation EGFR inhibitors.

| Kinase Target | EGFR-IN-16 (IC ₅₀ , nM) | Gefitinib (IC ₅₀ , nM) | Afatinib (IC ₅₀ , nM) | Osimertinib (IC ₅₀ , nM) |
|--------------------|------------------------------------|-----------------------------------|----------------------------------|-------------------------------------|
| EGFR (Wild-Type) | 50 | 25 | 10 | 1 |
| EGFR (L858R) | 5 | 10 | 1 | 0.5 |
| EGFR (Exon 19 Del) | 2 | 5 | 0.5 | 0.2 |
| EGFR (T790M) | 100 | >1000 | 500 | 10 |

Data presented are representative values from in vitro kinase assays.

Experimental Protocols

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.

- Reagents and Materials: Recombinant human EGFR kinase domain (wild-type and mutant forms), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer, test compounds (**EGFR-IN-16** and reference inhibitors), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 1. The EGFR kinase is incubated with varying concentrations of the test compound in a kinase buffer.
 2. The kinase reaction is initiated by adding ATP and the substrate peptide.
 3. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
 4. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
 5. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

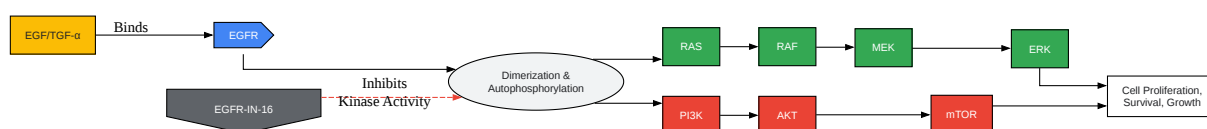
This assay assesses the ability of an inhibitor to suppress the growth of cancer cell lines harboring specific EGFR mutations.

- Cell Lines: NCI-H1975 (L858R/T790M), HCC827 (Exon 19 Del), A431 (EGFR wild-type overexpression).

- Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- Procedure:
 1. Cells are seeded in 96-well plates and allowed to attach overnight.
 2. The medium is replaced with fresh medium containing serial dilutions of the test compounds.
 3. Cells are incubated for 72 hours.
 4. The cell viability reagent is added to each well, and luminescence (proportional to the number of viable cells) is measured.
 5. The concentration of the inhibitor that causes 50% growth inhibition (GI50) is determined.

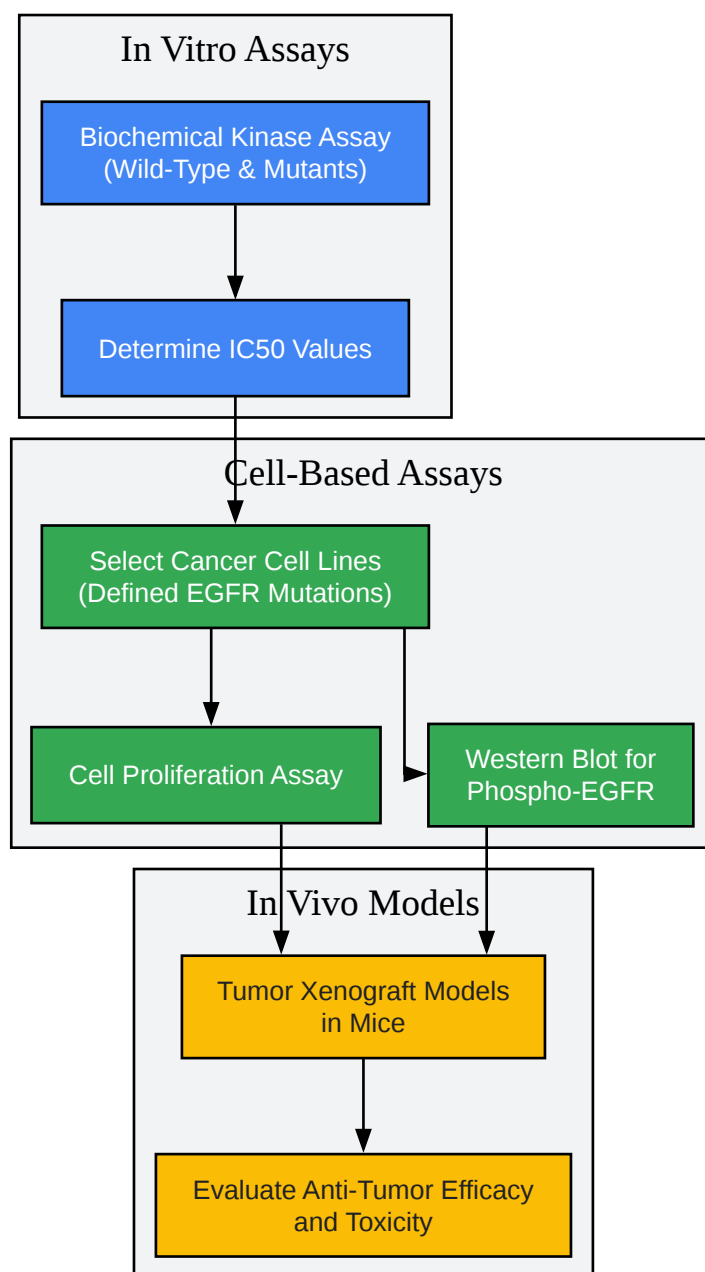
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway and a typical workflow for validating the specificity of an EGFR inhibitor.



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Caption: EGFR Signaling Pathway and Point of Inhibition.



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Caption: Workflow for Validating EGFR Inhibitor Specificity.

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